4-{[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]methyl}benzonitrile
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Overview
Description
4-{[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]methyl}benzonitrile is a complex organic compound that features a purine derivative linked to a piperazine ring, which is further connected to a benzonitrile group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]methyl}benzonitrile typically involves multiple steps:
Formation of the Purine Derivative: The synthesis begins with the preparation of the 9-methyl-9H-purine-6-amine. This can be achieved through the alkylation of purine with methyl iodide in the presence of a base such as potassium carbonate.
Piperazine Derivative Synthesis: The next step involves the reaction of the purine derivative with piperazine. This is usually carried out in a solvent like dimethylformamide (DMF) under reflux conditions.
Coupling with Benzonitrile: The final step is the coupling of the piperazine-purine intermediate with 4-chloromethylbenzonitrile. This reaction is typically performed in the presence of a base such as sodium hydride (NaH) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control would be essential to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the purine ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation using palladium on carbon (Pd/C) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of bases such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products
Oxidation: Oxidized purine derivatives.
Reduction: Amino derivatives of the benzonitrile group.
Substitution: Various substituted benzonitrile derivatives depending on the nucleophile used.
Scientific Research Applications
4-{[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]methyl}benzonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with nucleic acids and proteins.
Medicine: Explored for its potential therapeutic effects, particularly in the development of anticancer and antiviral drugs.
Industry: Utilized in the development of new materials with specific electronic or photonic properties.
Mechanism of Action
The mechanism of action of 4-{[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]methyl}benzonitrile involves its interaction with molecular targets such as enzymes and receptors. The purine moiety can mimic nucleotides, allowing the compound to interfere with nucleic acid metabolism or signaling pathways. The piperazine ring provides additional binding interactions, enhancing the compound’s affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
4-{[4-(9H-purin-6-yl)piperazin-1-yl]methyl}benzonitrile: Lacks the methyl group on the purine ring, which can affect its biological activity and binding properties.
4-{[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]methyl}benzamide: Contains an amide group instead of a nitrile, which can influence its reactivity and solubility.
Uniqueness
The presence of the 9-methyl group on the purine ring in 4-{[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]methyl}benzonitrile distinguishes it from other similar compounds, potentially enhancing its biological activity and specificity. This structural feature can lead to unique interactions with molecular targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
4-[[4-(9-methylpurin-6-yl)piperazin-1-yl]methyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N7/c1-23-13-22-16-17(23)20-12-21-18(16)25-8-6-24(7-9-25)11-15-4-2-14(10-19)3-5-15/h2-5,12-13H,6-9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFKSTILLXCLCHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1N=CN=C2N3CCN(CC3)CC4=CC=C(C=C4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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